molecular formula C25H17N5OS B11044561 3-(4-Methoxyphenyl)-4a-phenyl-1-thioxo-1,2,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile

3-(4-Methoxyphenyl)-4a-phenyl-1-thioxo-1,2,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile

Cat. No.: B11044561
M. Wt: 435.5 g/mol
InChI Key: MXJBEYXPLOJJMA-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE involves several steps. Typically, the synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction might involve the use of a methoxyphenyl derivative, a phenyl derivative, and a thiourea derivative, followed by cyclization and nitrile formation steps . Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional rings.

Scientific Research Applications

3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it might bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cellular membranes, or interference with metabolic processes . Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, 3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

  • Albendazole
  • Mebendazole
  • Thiabendazole
  • Cyclobendazole

These compounds share the benzimidazole core but differ in their substituents and overall structure, leading to variations in their biological activity and applications .

Properties

Molecular Formula

C25H17N5OS

Molecular Weight

435.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4a-phenyl-1-sulfanylidene-2,5-dihydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile

InChI

InChI=1S/C25H17N5OS/c1-31-20-9-7-16(8-10-20)22-13-25(19-5-3-2-4-6-19)29-21-11-17(14-26)18(15-27)12-23(21)30(25)24(32)28-22/h2-13,29H,1H3,(H,28,32)

InChI Key

MXJBEYXPLOJJMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3(NC4=C(N3C(=S)N2)C=C(C(=C4)C#N)C#N)C5=CC=CC=C5

Origin of Product

United States

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